molecular formula C25H23BrN2O5 B11549836 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate

Cat. No.: B11549836
M. Wt: 511.4 g/mol
InChI Key: RBHZDSAMMRQLMC-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its intricate molecular arrangement, which includes a methoxyphenyl group, a bromobenzoate moiety, and a dimethylphenoxyacetamido group. Its synthesis and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoic acid with 2-methoxyphenylamine to form an amide intermediate. This intermediate is then reacted with 3,4-dimethylphenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction and condensation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol

Uniqueness

Compared to similar compounds, 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its methoxyphenyl and bromobenzoate moieties, in particular, contribute to its distinct properties and applications .

Properties

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C25H23BrN2O5/c1-16-4-10-21(12-17(16)2)32-15-24(29)28-27-14-18-5-11-22(23(13-18)31-3)33-25(30)19-6-8-20(26)9-7-19/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+

InChI Key

RBHZDSAMMRQLMC-MZJWZYIUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.